Ethyl (9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)carbamate
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Overview
Description
Ethyl (9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)carbamate is an organic compound derived from anthraquinone. This compound is characterized by the presence of an ethyl carbamate group attached to the anthraquinone core, which is a common structure in many naturally occurring and synthetic compounds. The anthraquinone core is known for its vibrant color properties and is widely used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)carbamate typically involves the reaction of 9,10-anthraquinone with ethyl carbamate under specific conditions. One common method involves the use of a catalyst such as silver (I) oxide in a solvent like 1,4-dioxane to facilitate the reaction . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups into the anthraquinone core, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized anthraquinone derivatives.
Scientific Research Applications
Ethyl (9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of ethyl (9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress response and apoptosis, which are critical in its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydroxyanthraquinone (alizarin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
Uniqueness
Ethyl (9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)carbamate is unique due to its specific functional groups and the resulting chemical properties. Unlike other dihydroxyanthraquinones, the presence of the ethyl carbamate group imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
65121-98-4 |
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Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
ethyl N-(4-hydroxy-9,10-dioxoanthracen-1-yl)carbamate |
InChI |
InChI=1S/C17H13NO5/c1-2-23-17(22)18-11-7-8-12(19)14-13(11)15(20)9-5-3-4-6-10(9)16(14)21/h3-8,19H,2H2,1H3,(H,18,22) |
InChI Key |
FRCUOSOKVVEYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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